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molecular formula C10H12O4 B3030962 methyl 2-[4-(hydroxymethyl)phenoxy]acetate CAS No. 117048-44-9

methyl 2-[4-(hydroxymethyl)phenoxy]acetate

Cat. No. B3030962
M. Wt: 196.2 g/mol
InChI Key: KHUZRBIZTBWIIR-UHFFFAOYSA-N
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Patent
US05240938

Procedure details

Using the K2CO3 /acetone conditions for phenol alkylation described in Step A of Example 30, 8.00 g (64.5 mmol) of 4-hydroxybenzyl alcohol was alkylated with 11.84 g (77.4 mmol) of methyl bromoacetate to afford 6.00 g (48%) of the title compound.
Name
K2CO3 acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
11.84 g
Type
reactant
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].CC(C)=O.C1(O)C=CC=CC=1.[OH:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23][OH:24])=[CH:21][CH:20]=1.Br[CH2:28][C:29]([O:31][CH3:32])=[O:30]>>[OH:24][CH2:23][C:22]1[CH:25]=[CH:26][C:19]([O:18][CH2:28][C:29]([O:31][CH3:32])=[O:30])=[CH:20][CH:21]=1 |f:0.1.2.3|

Inputs

Step One
Name
K2CO3 acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+].CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
OC1=CC=C(CO)C=C1
Step Four
Name
Quantity
11.84 g
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(OCC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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